![molecular formula C13H19FN2O2S B7592227 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene, also known as DSF or TPSB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DSF was initially developed as an antibiotic in the 1970s, but its anticancer properties were discovered later in the 1990s.
Mécanisme D'action
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties are thought to be mediated through its ability to inhibit the activity of an enzyme called ALDH (aldehyde dehydrogenase). ALDH plays a role in detoxifying cancer cells and protecting them from chemotherapy. By inhibiting ALDH, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene increases the sensitivity of cancer cells to chemotherapy and induces apoptosis.
Biochemical and Physiological Effects:
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, alter the expression of genes involved in apoptosis and cell cycle regulation, and inhibit angiogenesis (the formation of new blood vessels). 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene is also relatively easy to synthesize and purify. However, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has some limitations as well. It can be toxic at high concentrations and can interact with other proteins and enzymes in the cell, leading to off-target effects.
Orientations Futures
There are several potential future directions for 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene research. One area of interest is the development of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene analogs with improved potency and selectivity. Another area of interest is the investigation of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's potential to treat other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties and to identify biomarkers that can predict patient response to 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene treatment.
Méthodes De Synthèse
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 1-chloro-4-fluorobenzene with 2-(dimethylsulfamoyl) cyclopentanone, followed by further reactions to produce the final product. The synthesis of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and HIV.
Propriétés
IUPAC Name |
1-[2-(dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-16(2)19(17,18)15-13-5-3-4-12(13)10-6-8-11(14)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBUIVXUWDWNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

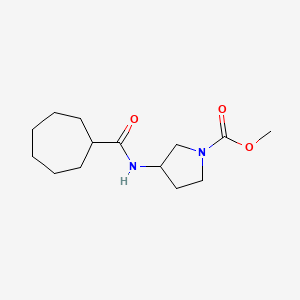


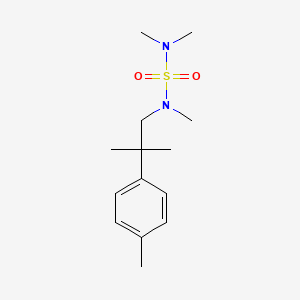
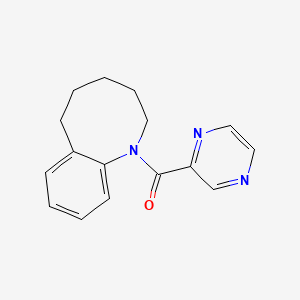
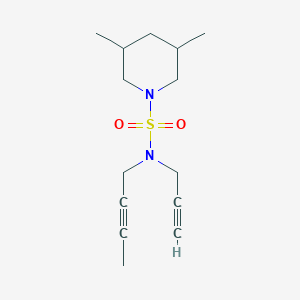
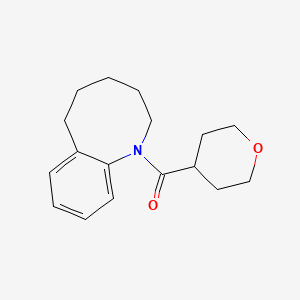
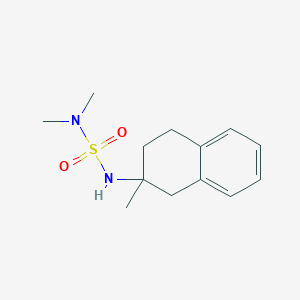
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
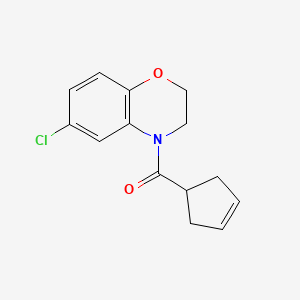
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)